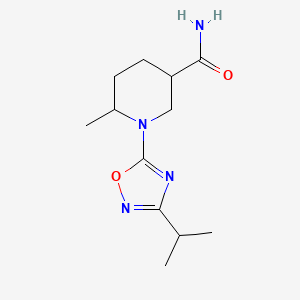![molecular formula C17H18N6O2 B7631439 [2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)
[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the oxadiazole family and has a triazole ring attached to it, making it a unique and promising compound for research purposes.
Wirkmechanismus
The mechanism of action of [2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in cancer cells.
Biochemical and Physiological Effects:
[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone has been shown to exert various biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent anti-inflammatory and antimicrobial activities. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, the compound has shown promising results in various in vitro and in vivo studies, indicating its potential for further research. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on [2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone. One potential area of investigation is its potential as an anti-tuberculosis agent, with further studies needed to determine its efficacy against various strains of Mycobacterium tuberculosis. Additionally, the compound's potential as a chemotherapeutic agent for cancer treatment warrants further investigation, with studies needed to determine its efficacy in vivo and its potential side effects. Finally, the compound's anti-inflammatory and antimicrobial activities suggest its potential for various other applications, such as in the treatment of infectious diseases or autoimmune disorders.
Synthesemethoden
The synthesis of [2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone involves the reaction of 2-(1,2,4-oxadiazol-3-yl)azepane with 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde in the presence of a suitable catalyst. This reaction yields the desired compound, which can be purified through various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. The compound has also shown potential as an anti-tuberculosis agent, with studies demonstrating its efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(16-18-11-23(20-16)13-7-3-1-4-8-13)22-10-6-2-5-9-14(22)15-19-12-25-21-15/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCERXJUZBMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=NN(C=N2)C3=CC=CC=C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-2,4-diamine](/img/structure/B7631386.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![2-[(3-Chloropyridin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7631397.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)

![2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)

![3-(Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenol](/img/structure/B7631434.png)